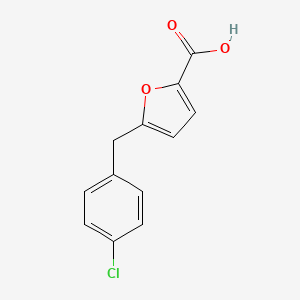

5-(4-Chlorobenzyl)furan-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9ClO3 |

|---|---|

Molekulargewicht |

236.65 g/mol |

IUPAC-Name |

5-[(4-chlorophenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |

InChI-Schlüssel |

XYIIQMKCCKLJBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Transformations

Chemical Synthesis Approaches for 5-(4-Chlorobenzyl)furan-2-carboxylic Acid and Analogues

The creation of the core structure of 5-(4-Chlorobenzyl)furan-2-carboxylic acid and related compounds relies on established and innovative organic synthesis pathways.

The synthesis of 5-arylfuran-2-carboxylic acids is often accomplished through multi-step sequences. A common starting point is furan-2-carboxylic acid or furfural. One established method involves the Meerwein arylation, where an aromatic diazonium salt is reacted with the furan (B31954) compound. For instance, 5-arylfuran-2-carboxylic acids can be synthesized from furan-2-carboxylic acid and the corresponding aromatic diazonium salts. pensoft.netresearchgate.net This pathway typically involves the initial preparation of the diazonium salt from an available aromatic amine.

Another approach reported for the synthesis of 5-(substituted-phenyl)-furan-2-carboxylic acids utilizes ceric ammonium nitrate (CAN) as a key reagent. researchgate.net Furthermore, multi-step processes for analogous compounds, such as the conversion of furan-2-carboxylic acid methyl ester to furan-2,5-dicarboxylic acid, often involve steps like chloromethylation followed by oxidation, highlighting the modular nature of synthesis in this chemical family. researchgate.net The Cannizzaro reaction, which converts furfural into 2-furancarboxylic acid and furfuryl alcohol, provides a reliable source of the foundational furan-2-carboxylic acid starting material. orgsyn.org

Arylation reactions are pivotal for introducing the aryl or benzyl (B1604629) moiety at the 5-position of the furan ring. The Meerwein reaction is a prominent example, involving the reaction of furan-2-carboxylic acid or its methyl ester with an arenediazonium chloride in the presence of a catalyst like copper(II) chloride. pensoft.netresearchgate.net This reaction directly forges the carbon-carbon bond between the furan ring and the aromatic group, yielding the corresponding 5-arylfuran-2-carboxylic acid or its ester. researchgate.net This method is versatile, allowing for the synthesis of a range of 5-aryl derivatives by simply changing the aromatic amine used to generate the diazonium salt. pensoft.net

Biocatalytic Production of Furan Carboxylic Acids

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for producing furan carboxylic acids. nih.gov While specific biocatalytic routes to 5-(4-Chlorobenzyl)furan-2-carboxylic acid are not extensively documented, significant progress has been made in the production of the platform chemical 2,5-furandicarboxylic acid (FDCA) from biomass-derived feedstocks like 5-hydroxymethylfurfural (HMF) and furfural. nih.govnih.gov

These biotransformations can be carried out using either whole-cell biocatalysts or isolated enzymes. acs.org

Whole-Cell Catalysis : Genetically engineered microorganisms, such as Escherichia coli, can be designed to express specific enzymatic pathways that convert substrates like furfural into FDCA. nih.gov Whole-cell systems are robust and benefit from the internal regeneration of expensive cofactors. acs.org However, native metabolic pathways can sometimes lead to side products or degradation of the target molecule, necessitating metabolic engineering to optimize yields. acs.org

Enzymatic Catalysis : Using isolated enzymes offers better control over the reaction and simplifies product recovery. acs.org Artificial enzymatic cascades have been constructed, for example, by combining an oxidase and a decarboxylase to produce FDCA from furfural. nih.gov Often, a single enzyme cannot efficiently catalyze the complete oxidation of HMF to FDCA, requiring multi-enzyme systems or the use of cofactors and mediators. acs.orgmdpi.com

These biocatalytic strategies, developed for FDCA, lay the groundwork for future sustainable production of other functionalized furan carboxylic acids. nih.govmdpi.com

Post-Synthetic Modifications and Derivatization Strategies of the Core Structure

Once the 5-(4-Chlorobenzyl)furan-2-carboxylic acid core is synthesized, its chemical properties can be fine-tuned through derivatization of its functional groups.

The carboxylic acid group is a versatile handle for a wide range of chemical modifications.

Esterification : The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com For furan carboxylic acids, specific methods have been developed, such as using trimethylsilyl chloride (TMSCl) in methanol to produce methyl esters, which can be advantageous when dealing with compounds that have low solubility. researchgate.netarkat-usa.org

Amidation : Amides are readily synthesized from the carboxylic acid. This can be achieved through a two-step process where the acid is first converted to a more reactive intermediate, such as an acyl chloride, before reaction with an amine. pensoft.net Alternatively, direct amidation can be performed using coupling reagents. 1,1'-Carbonyldiimidazole (CDI) is an effective activator for this purpose. nih.govresearchgate.net Numerous other reagents and catalysts, including boric acid and phosphonitrilic chloride, have been developed to facilitate mild and efficient direct amide bond formation. orgsyn.orgiajpr.com

Peptide Conjugation : The furan core can be incorporated into peptides. This is often achieved by synthesizing a custom amino acid containing the furan moiety, such as 3-(2-furyl)alanine. This unnatural amino acid, protected with an Fmoc group, can then be used in standard solid-phase peptide synthesis (SPPS) to be integrated at specific positions within a peptide sequence. ugent.be This strategy effectively conjugates the furan structure to a larger biomolecule.

Further functionalization can be achieved by adding or modifying substituents on the furan ring itself or on the benzyl side chain.

One powerful method for introducing substituents onto the furan ring involves direct deprotonation. For furan-2-carboxylic acid, a strong base like lithium diisopropylamide (LDA) can selectively remove the proton at the C5 position at low temperatures. arkat-usa.org The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles. For example, quenching with carbon dioxide introduces a second carboxylic acid group to form furan-2,5-dicarboxylic acid, while reaction with methyl iodide yields 5-methylfuran-2-carboxylic acid. researchgate.netarkat-usa.org This strategy allows for the regioselective installation of a variety of functional groups directly onto the heterocyclic core. The furan ring itself can also serve as a precursor to other structures through oxidative degradation, which converts the ring into a dicarboxylic acid, demonstrating its versatility as a synthetic building block. researchgate.netosi.lv

Data Tables

Table 1: Overview of Synthetic Reactions for Furan-2-Carboxylic Acid Derivatives

| Reaction Type | Starting Material(s) | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Arylation | Furan-2-carboxylic acid, Arenediazonium chloride | CuCl₂ | 5-Arylfuran-2-carboxylic acid researchgate.net |

| Carboxylation | Furan-2-carboxylic acid | LDA, CO₂ | Furan-2,5-dicarboxylic acid arkat-usa.org |

| Esterification | Furan-2-carboxylic acid, Alcohol | Acid catalyst (H⁺) or TMSCl | Furan-2-carboxylate ester masterorganicchemistry.comarkat-usa.org |

| Amidation | Furan-2-carboxylic acid, Amine | CDI or Acyl chloride intermediate | Furan-2-carboxamide pensoft.netnih.gov |

| Biocatalysis | 5-Hydroxymethylfurfural (HMF) | Whole cells or Oxidoreductase enzymes | 2,5-Furandicarboxylic acid (FDCA) acs.org |

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 5-(4-Chlorobenzyl)furan-2-carboxylic acid |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| 2,5-Furandicarboxylic acid (FDCA) |

| 3-(2-furyl)alanine |

| 5-(hydroxymethyl)furfural (HMF) |

| 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) |

| 5-methylfuran-2-carboxylic acid |

| Carbon dioxide |

| Ceric ammonium nitrate |

| Copper(II) chloride |

| Furan-2-carboxylic acid |

| Furan-2-carboxylic acid methyl ester |

| Furfural |

| Furfuryl alcohol |

| Lithium diisopropylamide (LDA) |

| Methyl iodide |

| Trimethylsilyl chloride (TMSCl) |

Formation of Furan-Appended Heterocyclic Systems

The scaffold of 5-(4-Chlorobenzyl)furan-2-carboxylic acid serves as a valuable starting point for the synthesis of more complex molecular architectures, particularly furan-appended heterocyclic systems. By leveraging the reactivity of the furan ring and its carboxylic acid group, a variety of heterocycles such as pyrazoles, pyrimidines, and thiazoles can be constructed. These synthetic transformations typically proceed through key intermediates derived from the parent carboxylic acid, including the corresponding aldehyde, chalcones, or α-haloketones.

Synthesis of Furan-Appended Pyrazole Systems

A prevalent and efficient method for constructing pyrazoline rings appended to the furan core involves a two-step sequence commencing with the formation of a chalcone intermediate. Chalcones, or α,β-unsaturated ketones, are versatile precursors for the synthesis of various nitrogen-containing heterocycles. sphinxsai.comorientjchem.org

The synthesis begins with the conversion of 5-(4-Chlorobenzyl)furan-2-carboxylic acid to its corresponding aldehyde, 5-(4-Chlorobenzyl)furan-2-carbaldehyde. This aldehyde then undergoes a base-catalyzed Claisen-Schmidt condensation with various substituted acetophenones. This reaction yields 1,3-diaryl-2-propen-1-one derivatives (chalcones), where one of the aryl groups is the 5-(4-chlorobenzyl)furan-2-yl moiety.

Subsequently, these furan-containing chalcones are subjected to a cyclocondensation reaction with hydrazine hydrate or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol. nih.gov The reaction proceeds via the addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to afford the stable five-membered di-nitrogen heterocyclic pyrazoline ring. This methodology allows for the synthesis of a diverse range of 3,5-disubstituted pyrazolines where the furan scaffold is positioned at the 5-position of the pyrazoline ring. nih.gov

| Chalcone Precursor Substituent (R) | Hydrazine Reagent | Resulting Pyrazoline Derivative | Typical Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Hydrazine Hydrate | 5-[5-(4-Chlorobenzyl)furan-2-yl]-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 60-75 |

| 4-Bromophenyl | Hydrazine Hydrate | 5-[5-(4-Chlorobenzyl)furan-2-yl]-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | 60-70 |

| 4-Nitrophenyl | Phenylhydrazine | 5-[5-(4-Chlorobenzyl)furan-2-yl]-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 65-80 |

| Phenyl | Hydrazine Hydrate | 5-[5-(4-Chlorobenzyl)furan-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazole | 70-85 |

Synthesis of Furan-Appended Pyrimidine Systems

The same chalcone intermediates derived from 5-(4-Chlorobenzyl)furan-2-carbaldehyde are also pivotal for the synthesis of furan-appended pyrimidine systems. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The synthesis involves the reaction of the α,β-unsaturated ketone moiety of the chalcone with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. nih.govbu.edu.eg

In a typical reaction, the furan-chalcone is refluxed with urea, thiourea, or guanidine hydrochloride in the presence of a base like potassium hydroxide in an alcoholic solvent. nih.gov The reaction mechanism involves the initial Michael addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by cyclization and dehydration to form the heterocyclic ring. The choice of the N-C-N reagent determines the nature of the resulting pyrimidine ring:

Urea yields a pyrimidin-2(1H)-one derivative.

Thiourea results in a pyrimidine-2(1H)-thione derivative.

Guanidine produces a pyrimidin-2-amine derivative.

This approach provides a straightforward route to various 4,6-disubstituted pyrimidine derivatives featuring the furan moiety at the 4-position.

| Chalcone Substituent (R) | N-C-N Reagent | Resulting Pyrimidine Derivative |

|---|---|---|

| Phenyl | Urea | 4-[5-(4-Chlorobenzyl)furan-2-yl]-6-phenylpyrimidin-2(1H)-one |

| 4-Chlorophenyl | Thiourea | 4-[5-(4-Chlorobenzyl)furan-2-yl]-6-(4-chlorophenyl)pyrimidine-2(1H)-thione |

| 4-Methylphenyl | Guanidine | 4-[5-(4-Chlorobenzyl)furan-2-yl]-6-(4-methylphenyl)pyrimidin-2-amine |

Synthesis of Furan-Appended Thiazole Systems

The construction of furan-appended thiazole rings often employs the well-established Hantzsch thiazole synthesis. This method involves the reaction between an α-haloketone and a thioamide. bepls.com To apply this to the target compound, 5-(4-Chlorobenzyl)furan-2-carboxylic acid must first be converted into a suitable α-haloketone intermediate.

This can be achieved by first converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting 5-(4-Chlorobenzyl)furan-2-carbonyl chloride can then be transformed into an α-haloketone, such as 2-bromo-1-[5-(4-chlorobenzyl)furan-2-yl]ethan-1-one, through reaction with diazomethane followed by treatment with HBr.

The synthesized α-haloketone is then cyclized by reacting it with a thioamide, such as thiourea or other substituted thioamides, in a solvent like ethanol. The reaction proceeds via nucleophilic attack of the sulfur atom on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to furnish the thiazole ring. This synthetic route leads to the formation of 2,4-disubstituted thiazoles, where the 5-(4-chlorobenzyl)furan-2-yl group is attached to the 4-position of the thiazole ring.

| α-Haloketone | Thioamide Reagent (R-CSNH₂) | Resulting Thiazole Derivative |

|---|---|---|

| 2-Bromo-1-[5-(4-chlorobenzyl)furan-2-yl]ethan-1-one | Thiourea (R=NH₂) | 4-[5-(4-Chlorobenzyl)furan-2-yl]thiazol-2-amine |

| 2-Bromo-1-[5-(4-chlorobenzyl)furan-2-yl]ethan-1-one | Thioacetamide (R=CH₃) | 4-[5-(4-Chlorobenzyl)furan-2-yl]-2-methylthiazole |

| 2-Bromo-1-[5-(4-chlorobenzyl)furan-2-yl]ethan-1-one | Thiobenzamide (R=Phenyl) | 4-[5-(4-Chlorobenzyl)furan-2-yl]-2-phenylthiazole |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

The molecular structure of 5-(4-Chlorobenzyl)furan-2-carboxylic acid would be unequivocally confirmed using a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the benzyl (B1604629) group, and the chlorophenyl ring, with characteristic chemical shifts and coupling patterns confirming their connectivity. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, and the carbons of the aromatic and heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecule with high precision. This would allow for the confirmation of its elemental composition, C₁₂H₉ClO₃, by matching the experimentally measured mass to the theoretically calculated mass.

Infrared (IR) Spectroscopy: The IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching, aromatic C-H and C=C stretching from the phenyl and furan rings, and the C-Cl stretch.

Without access to published experimental data, interactive data tables for these spectroscopic techniques cannot be generated.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of 5-(4-Chlorobenzyl)furan-2-carboxylic acid were grown, this technique would provide precise data on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the precise conformation of the molecule in the crystal lattice.

Intermolecular Interactions: The analysis would elucidate the network of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking (between the aromatic furan and chlorophenyl rings), which govern the crystal packing.

Currently, there are no published crystallographic reports for 5-(4-Chlorobenzyl)furan-2-carboxylic acid in crystallographic databases. Therefore, a detailed discussion of its solid-state geometry and intermolecular interactions, including a data table of crystallographic parameters, is not possible.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of molecules. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.netnih.govphyschemres.org

For a molecule like 5-(4-Chlorobenzyl)furan-2-carboxylic acid, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to obtain an optimized geometry and calculate electronic properties. researchgate.netscispace.com The analysis would reveal the localization of the HOMO and LUMO. It is anticipated that the HOMO would be distributed over the electron-rich furan (B31954) ring and the carboxylic acid group, while the LUMO might be located more towards the chlorobenzyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity. physchemres.org These calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

| Parameter | Value | Definition |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO |

| Ionization Potential (I) | 6.5 eV | -EHOMO |

| Electron Affinity (A) | 1.8 eV | -ELUMO |

| Hardness (η) | 2.35 eV | (I - A) / 2 |

| Softness (S) | 0.42 eV-1 | 1 / (2η) |

| Electronegativity (χ) | 4.15 eV | (I + A) / 2 |

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-(4-Chlorobenzyl)furan-2-carboxylic acid, might interact with a biological target, typically a protein or enzyme.

While direct docking studies on 5-(4-Chlorobenzyl)furan-2-carboxylic acid were not found, research on a closely related derivative, 5-(4-Chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one , provides valuable insights. researchgate.netbiointerfaceresearch.com In these studies, the compound was docked against the enzyme GlcN-6-P synthase. The simulations were performed using AutoDock tools to predict binding affinities and key interactions. researchgate.netbiointerfaceresearch.com

The results indicated that these furan derivatives could fit within the active site of the enzyme, forming interactions with key amino acid residues. For instance, the derivative of the title compound, 5-(4-Chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one (6d) , was shown to form hydrogen bonds with the SER316 residue of the target enzyme. researchgate.net Such studies are crucial for structure-activity relationship (SAR) analyses, helping to rationalize the biological activity of a series of compounds and to design more potent inhibitors. nih.gov

Table 2: Molecular Docking Results for a Derivative of 5-(4-Chlorobenzyl)furan-2-carboxylic acid

| Compound | Target Enzyme | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |

| 5-(4-Chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one | GlcN-6-P synthase | AutoDock-tools 1.5.6 | -6.9 to -5.5 (range for series) | SER316 researchgate.net |

Advanced Modeling Techniques for Conformational Preference and Dynamic Behavior

Understanding the three-dimensional shape (conformation) and dynamic behavior of a molecule is essential for comprehending its biological function. Advanced modeling techniques, such as conformational analysis and molecular dynamics (MD) simulations, are employed for this purpose.

Conformational analysis of 5-(4-Chlorobenzyl)furan-2-carboxylic acid would focus on the rotational freedom around the single bonds, particularly the bond connecting the furan ring to the benzyl (B1604629) group and the bond connecting the carboxylic acid to the furan ring. Studies on similar molecules, like 5-(4-nitrophenyl)furan-2-carboxylic acid , have shown that the furan and phenyl rings are nearly planar, with a small dihedral angle between them. mdpi.com This suggests that the 5-(4-Chlorobenzyl)furan-2-carboxylic acid molecule likely adopts a relatively planar conformation, which could be important for π-π stacking interactions with biological targets. mdpi.com

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. An MD simulation would model the movement of every atom in the molecule and the surrounding solvent, offering insights into its flexibility, conformational stability, and interactions with its environment. For furan-containing molecules, MD simulations have been used to study their self-assembly and formation of layers on surfaces, highlighting the importance of intermolecular forces like hydrogen bonding. researchgate.net For 5-(4-Chlorobenzyl)furan-2-carboxylic acid, an MD simulation could reveal how it behaves in an aqueous environment and how it might adapt its conformation upon binding to a receptor active site. nih.gov

In Vitro Pharmacological Evaluations and Biological Target Identification

Comprehensive In Vitro Bioactivity Screening of 5-(4-Chlorobenzyl)furan-2-carboxylic Acid and Related Analogues

The furan-2-carboxylic acid scaffold is a versatile pharmacophore that has been the subject of extensive investigation in medicinal chemistry. Derivatives, including those with substitutions at the 5-position like the 4-chlorobenzyl group, have been synthesized and evaluated for a wide range of biological activities. These studies aim to identify lead compounds for therapeutic development by screening them against various biological targets in vitro.

Derivatives of 5-(4-chlorophenyl)furan have been identified as a promising class of anticancer agents that target the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization. nih.govnih.gov Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

Several synthesized analogues have demonstrated potent cytotoxic activity against various human cancer cell lines. nih.gov For instance, certain pyrazoline and pyridine (B92270) derivatives incorporating the 5-(4-chlorophenyl)furan moiety were found to be more potent than colchicine, a well-known microtubule-destabilizing agent. nih.gov Specifically, compounds designated as 7c , 7e , and 11a exhibited significant inhibition of tubulin polymerization and potent antitumor activity against the leukemia SR cell line. nih.gov

The mechanism of action for these compounds involves arresting the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.govnih.gov This cell cycle arrest is followed by the induction of apoptosis, or programmed cell death. nih.govnih.gov The apoptotic cascade is a key mechanism for eliminating cancerous cells. mdpi.com Further investigation into the molecular pathways revealed that these furan (B31954) derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. This is evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov The Bcl-2 family of proteins are crucial regulators of apoptosis, and a high Bax/Bcl-2 ratio is a hallmark of apoptotic cell death. nih.govmdpi.comsci-hub.ru

Table 1: In Vitro Anticancer and Tubulin Polymerization Inhibition Activity of Selected 5-(4-chlorophenyl)furan Derivatives Data sourced from multiple studies. nih.gov

| Compound ID | Description | IC₅₀ vs. Leukemia SR Cell Line (μM) | Tubulin Polymerization Inhibition (%) |

|---|---|---|---|

| 7c | Pyrazoline Derivative | 0.09 | 95.2 |

| 7e | Pyrazoline Derivative | 0.05 | 96.0 |

| 11a | Pyridine Derivative | 0.06 | 96.3 |

| Colchicine | Reference Drug | 0.11 | 94.5 |

The furan nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov Derivatives of furan-2-carboxylic acid have been evaluated against various bacterial and fungal pathogens, as well as Mycobacterium tuberculosis. researchgate.netmdpi.com

Antibacterial and Antifungal Activity: Carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial and antifungal properties. researchgate.net The presence of an aromatic moiety is thought to enhance antibacterial activity due to increased lipophilicity. researchgate.net These compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, showing notable zones of inhibition. researchgate.net The antifungal activity of these derivatives is often more prominent than their antibacterial effects. researchgate.net Other studies have confirmed the antimicrobial potential of furan derivatives against pathogens like Pseudomonas aeruginosa and the yeast-like fungus Candida albicans. mdpi.com Some furanones have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

Antitubercular Activity: Tuberculosis remains a major global health threat, and new therapeutic targets are urgently needed. The furan scaffold is present in several antitubercular agents. One attractive target is salicylate (B1505791) synthase (MbtI), an enzyme essential for the biosynthesis of siderophores (mycobactins), which are crucial for iron acquisition by Mycobacterium tuberculosis (Mtb). Since this enzyme is absent in humans, its inhibitors are expected to have high selectivity. Several 5-phenylfuran-2-carboxylic acid derivatives have been identified as potent inhibitors of MbtI. For example, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid showed a promising inhibitory effect (IC₅₀ ≈ 15 µM) and good antitubercular activity, making it a lead compound for further development.

Table 2: Antimicrobial Activity of Selected Furan-2-Carboxylic Acid Analogues Data compiled from various research papers. researchgate.net

| Compound Class | Pathogen(s) | Activity/Finding |

|---|---|---|

| Carbamothioyl-furan-2-carboxamides | S. aureus, E. coli, Fungal strains | Significant inhibition zones (9–17 mm); MICs 150.7–295 μg/mL. researchgate.net |

| 3-Aryl-3-(furan-2-yl)propenoic acids | C. albicans, S. aureus | High activity against C. albicans (MIC 64 µg/mL). |

| 5-Phenylfuran-2-carboxylic acids | Mycobacterium tuberculosis | Inhibition of MbtI enzyme (IC₅₀ values in the low µM range). |

Furan derivatives have been investigated for their potential to alleviate inflammation and pain. nih.gov The compound 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone , which is structurally related to 5-(4-Chlorobenzyl)furan-2-carboxylic acid, has demonstrated significant anti-inflammatory activity in various animal models, comparable to that of ibuprofen (B1674241). This activity was observed in carrageenin-induced paw edema, UV-induced erythema, and established arthritis models.

Furthermore, this compound was a more potent analgesic than ibuprofen in the rat paw pressure assay, suggesting strong antinociceptive (pain-relieving) properties. Interestingly, it raised the pain threshold in both inflamed and non-inflamed paws, indicating a potential central mechanism of action in addition to its peripheral anti-inflammatory effects. Other studies on different acetylenic furan derivatives have also reported antinociceptive effects, potentially mediated through opioidergic or muscarinic cholinergic receptors.

The ability of 5-(4-Chlorobenzyl)furan-2-carboxylic acid and its analogues to modulate the activity of specific enzymes is a key area of pharmacological research.

Protein Tyrosine Kinases (PTKs): PTKs are crucial enzymes in cellular signal transduction pathways, and their dysregulation is often linked to diseases like cancer. This makes them important targets for therapeutic intervention. A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their PTK inhibitory activity. These studies aim to develop new agents that can interfere with the signaling cascades that promote cancer cell proliferation.

Mycobacterial Iron Acquisition Enzymes: As detailed in section 5.1.2, furan-2-carboxylic acid derivatives are effective inhibitors of enzymes involved in mycobacterial iron acquisition. The salicylate synthase MbtI, essential for siderophore biosynthesis in M. tuberculosis, is a primary target. By inhibiting MbtI, these compounds disrupt the bacterium's ability to scavenge iron from the host, which is critical for its survival and virulence. Furan-based inhibitors have demonstrated competitive inhibition with Ki values in the low micromolar range against the salicylate synthase from Mycobacterium abscessus (Mab-SaS), a related pathogenic species.

Carbonic Anhydrase: While various heterocyclic compounds are known to inhibit carbonic anhydrases, specific research detailing the inhibitory activity of 5-(4-Chlorobenzyl)furan-2-carboxylic acid against this class of enzymes is not extensively documented in the reviewed literature.

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor primarily expressed in the brain that plays a role in regulating energy homeostasis, feeding behavior, and emotional responses. nih.govmdpi.com As such, MCHR1 antagonists are being investigated as potential treatments for obesity and anxiety disorders. mdpi.com The search for MCHR1 antagonists has explored a wide range of chemical scaffolds. While some furan-containing structures, such as naphtho[1,2-b]furan-2-carboxamides, have been developed and identified as potent MCHR1 antagonists, there is no specific research available in the reviewed literature that evaluates 5-(4-Chlorobenzyl)furan-2-carboxylic acid or its close analogues for this activity.

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of 5-(4-Chlorobenzyl)furan-2-carboxylic acid and its analogues stem from their interaction with various molecular targets. The elucidation of these mechanisms is critical for understanding their therapeutic potential.

In the context of anticancer activity, the primary molecular mechanism for potent analogues is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. nih.gov This leads to a cell cycle block at the G2/M phase. nih.gov The prolonged mitotic arrest subsequently triggers the intrinsic pathway of apoptosis, characterized by the modulation of the Bcl-2 protein family, leading to an increased Bax/Bcl-2 ratio and activation of the caspase cascade. nih.gov

For antitubercular activity, the mechanism involves the targeted inhibition of enzymes crucial for the pathogen's survival. Specifically, furan-2-carboxylic acid derivatives act as competitive inhibitors of salicylate synthase MbtI. This enzyme catalyzes the first committed step in the biosynthesis of mycobactins, the siderophores used by Mycobacterium tuberculosis to acquire iron from the host environment. By blocking this pathway, the compounds effectively starve the bacteria of this essential nutrient, inhibiting their growth and replication.

The anti-inflammatory and antinociceptive effects appear to be multifactorial. The mechanism for some related furan compounds may involve more than the simple inhibition of prostaglandin (B15479496) synthesis, which is the hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs). Evidence suggests a potential central analgesic component, possibly involving neurotransmitter receptor systems, in addition to peripheral anti-inflammatory action.

Identification and Validation of Specific Biological Targets and Protein-Ligand Interactions

While direct experimental studies identifying and validating the specific biological targets of 5-(4-Chlorobenzyl)furan-2-carboxylic acid are not extensively documented in publicly available research, valuable insights can be drawn from computational studies on closely related derivatives and broader investigations into the pharmacological activities of similar furan-based compounds. These studies provide a foundational understanding of potential protein-ligand interactions and help to identify putative biological targets.

Research has primarily focused on derivatives where the core structure of 5-(4-Chlorobenzyl)furan is maintained but the carboxylic acid moiety is modified, or where the related 5-(4-chlorophenyl)furan scaffold is explored. These investigations utilize molecular docking simulations and in vitro assays to predict and confirm interactions with specific protein targets.

Molecular Docking Studies and Putative Targets

Molecular docking serves as a critical computational tool to predict the binding orientation and affinity of a small molecule to its protein target. For derivatives of 5-(4-Chlorobenzyl)furan-2-carboxylic acid, these studies have suggested potential interactions with enzymes crucial for microbial survival and cancer progression.

One key study focused on a derivative, 5-(4-Chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one , to explore its antimicrobial potential. researchgate.netbiointerfaceresearch.com Molecular docking simulations were performed against glucosamine-6-phosphate synthase (GlcN-6P), an enzyme essential for the biosynthesis of the bacterial cell wall. researchgate.netbiointerfaceresearch.com The results indicated a strong binding affinity, suggesting that this class of compounds could act as inhibitors of this enzyme. researchgate.netbiointerfaceresearch.com

The interactions observed in the docking study highlight the importance of the compound's structural features. The simulation revealed key hydrogen bonds and hydrophobic interactions between the ligand and the active site residues of the GlcN-6P enzyme. researchgate.netbiointerfaceresearch.com

| Compound Derivative | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) | Interaction Type |

|---|---|---|---|---|

| 5-(4-Chlorobenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one | Glucosamine-6-Phosphate Synthase (GlcN-6P) | Data Not Specified | Val399, Ala400, Gly301, Ala483, Ser303, Thr302 | Hydrogen Bonding, Hydrophobic Interactions |

Another significant area of investigation for related compounds involves anticancer activity. A study on derivatives of 5-(4-chlorophenyl)furan identified tubulin as a primary biological target. nih.gov These compounds were found to inhibit tubulin polymerization, a critical process for cell division, thereby exerting cytotoxic effects on cancer cells. nih.gov Molecular docking simulations positioned these compounds within the colchicine binding site of tubulin, a well-known target for microtubule-destabilizing agents. nih.gov

The binding analysis showed that the 5-(4-chlorophenyl)furan moiety fits into a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with key residues like Asn258 and Thr353, mimicking the interactions of known colchicine-site inhibitors. nih.gov

| Compound Class | Protein Target | Binding Site | Key Interactions (Predicted) | Observed In Vitro Effect |

|---|---|---|---|---|

| 5-(4-chlorophenyl)furan derivatives | β-Tubulin | Colchicine Binding Site | Hydrogen bonds with Asn258, Thr353; Hydrophobic interactions | Inhibition of tubulin polymerization (up to 96.3%) |

Broader Context: Furan-2-Carboxylic Acids as Enzyme Inhibitors

The broader class of 5-phenyl-furan-2-carboxylic acids has been identified as a promising scaffold for developing novel therapeutics, particularly antitubercular agents. mdpi.comresearchgate.net Research in this area has pinpointed the salicylate synthase MbtI from Mycobacterium tuberculosis as a potential protein target. mdpi.comresearchgate.net MbtI is a crucial enzyme in the siderophore-mediated iron acquisition pathway of the bacterium, making it an attractive target for virulence-blocking drugs. mdpi.com While co-crystallization experiments with a representative compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, did not yield a protein-ligand complex structure, the consistent activity of this class of compounds against mycobacteria strongly suggests MbtI as a primary target. mdpi.com

These findings, although not directly on 5-(4-Chlorobenzyl)furan-2-carboxylic acid, collectively suggest that its biological activity is likely mediated through specific protein-ligand interactions. The chlorobenzyl and furan-2-carboxylic acid moieties provide a structural framework conducive to binding within the active sites of various enzymes, such as bacterial cell wall synthases (e.g., GlcN-6P), cytoskeletal proteins (e.g., tubulin), or key metabolic enzymes in pathogens (e.g., MbtI). Further experimental validation, including in vitro binding assays and X-ray crystallography, would be necessary to definitively identify and characterize the specific biological targets of 5-(4-Chlorobenzyl)furan-2-carboxylic acid.

Structure Activity Relationship Sar Profiling and Rational Design

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of furan-based compounds is highly sensitive to the nature and position of substituents on the aromatic ring. In analogs where the benzyl (B1604629) group of 5-(4-Chlorobenzyl)furan-2-carboxylic acid is replaced by a substituted phenyl ring (5-phenyl-furan-2-carboxylic acid derivatives), the electronic properties and size of the substituents play a crucial role.

Studies on series of 5-arylfuran-2-carboxamides against fungal pathogens have provided detailed insights into these effects. For instance, the substitution pattern on the terminal phenyl ring significantly modulates antifungal activity. Derivatives with chlorine atoms at various positions on the phenyl ring have been synthesized and evaluated to understand the impact of halogen substitution.

Generally, the presence of electron-withdrawing groups on the phenyl ring influences the electronic distribution of the entire molecule, which can affect binding affinity to biological targets. In a series of N-(R¹-phenyl)-5-(R-phenyl)-2-furamides, compounds with specific halogen substitutions were identified as having notable antimicrobial activity against Cryptococcus neoformans. ijabbr.com

Table 1: Effect of Phenyl Ring Substituents on Antifungal Activity of selected 5-Arylfuran-2-Carboxamide Analogs

| Compound ID | R (Substitution on 5-phenyl ring) | R1 (Substitution on N-phenyl amide) | Activity against C. neoformans |

|---|---|---|---|

| 6d | 4-Cl | 4-F | High |

| 6e | 4-Cl | 4-Br | High |

| 6f | 4-Cl | 4-I | High |

| 6i | 4-Br | 4-F | High (also active against PC-3 Cancer cells) |

Data sourced from a study on N-(R1-phenyl)-5-(R-phenyl)-2-furamides, which serve as structural analogs to understand substituent effects. ijabbr.com

This data indicates that for the 5-phenyl-furan scaffold, a halogen at the para-position of the 5-phenyl ring is a consistent feature in active compounds. Furthermore, the nature of the halogen on the N-phenyl amide moiety can be varied (F, Br, I) while retaining high activity, suggesting a tolerance for different halogens at this position, which may influence pharmacokinetic properties.

Role of the Furan (B31954) Core and its Substitution Pattern in Modulating Activity

The furan ring is a versatile scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for other aromatic rings like phenyl or thiophene groups. ijabbr.com Its five-membered aromatic structure, containing one oxygen atom, provides a unique combination of hydrophobic and polar characteristics, and the ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets. nih.gov

The 2,5-disubstitution pattern on the furan ring is a common and critical feature for the biological activity of these derivatives. nih.gov

The Carboxylic Acid at C-2: The carboxyl group at the 2-position is a key functional group. It is acidic and can engage in crucial ionic or hydrogen bond interactions with amino acid residues in target proteins, such as enzymes or receptors. The importance of this group is highlighted in studies where its conversion to an ester functionality leads to a loss of inhibitory power, suggesting the free carboxylate is essential for binding. mdpi.com In other cases, conversion to an amide (a carboxamide) can maintain or enhance activity by providing different hydrogen bonding patterns and modifying the molecule's physicochemical properties. semanticscholar.org

The furan scaffold itself is not merely a passive linker but an active contributor to the molecule's properties. Its planar structure and electron-rich nature are central to its function. The bioisosteric replacement of other heterocyclic or carbocyclic cores with a furan-2-carboxamide has been used as a strategy to improve metabolic stability while maintaining the necessary geometry for biological activity. researchgate.net

Influence of the Chlorobenzyl Moiety and its Structural Variations on Pharmacological Properties

The 4-chlorobenzyl moiety is a defining feature of the titular compound, contributing significantly to its pharmacological profile through several mechanisms.

The Benzyl Linker: Unlike 5-phenylfuran derivatives where the two aromatic rings are directly connected, the methylene (B1212753) (-CH2-) bridge in the benzyl group introduces a degree of conformational flexibility. This linker allows the chlorophenyl ring to rotate and adopt various spatial orientations, which can be crucial for optimizing interactions within a binding site. This flexibility can enable the molecule to adapt to the specific topology of a target protein's binding pocket, potentially leading to higher affinity compared to more rigid analogs.

The 4-Chloro Substituent: The chlorine atom at the para-position of the phenyl ring has a profound impact.

Electronic Effects: As an electron-withdrawing group, the chlorine atom modifies the electron density of the phenyl ring.

Lipophilicity: The chloro group significantly increases the lipophilicity (hydrophobicity) of the benzyl moiety. This can enhance binding to hydrophobic pockets in target proteins and influence the molecule's ability to cross biological membranes.

Steric Influence: The position of the halogen is often critical. In many classes of biologically active compounds, moving a substituent from the para to the meta or ortho position can drastically alter or abolish activity. For instance, in a series of 5-arylfuran-2-carboxamides with antifungal activity, compounds with dichlorophenyl groups at the 5-position were found to be potent, demonstrating the importance of the halogen's placement. semanticscholar.org The para-position often allows the substituent to extend into a specific sub-pocket of the binding site without causing steric clashes.

In related quinolone derivatives, the presence and position of a chloro substituent on a benzyl moiety were also found to be important for cytotoxic activity, further underscoring the role of this feature in molecular recognition. nih.gov

Correlation of Calculated Physicochemical Descriptors with Biological Response

Quantitative structure-activity relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov For furan derivatives, several physicochemical descriptors are important in predicting their pharmacological effects. nih.govnih.gov

Lipophilicity (logP): This parameter, which describes the partitioning of a compound between an octanol and water phase, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov A moderate logP is often optimal; while higher lipophilicity can improve membrane permeability and binding to hydrophobic targets, it can also lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity. For furan and thiophene amide derivatives, a statistical relationship between biological activity and calculated lipophilicity (clogP) has been observed. nih.gov

Electronic Descriptors: These parameters quantify the electronic effects of substituents. For the chlorobenzyl moiety, the Hammett constant (σ) of the chlorine atom would describe its electron-withdrawing nature. These effects can influence pKa and the ability of the molecule to participate in electronically driven interactions with its target.

Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Parameters like molecular weight, molar refractivity (MR), and various topological indices can be correlated with activity. QSAR models for arylbenzofuran derivatives acting as H3-receptor antagonists, for example, identified topological counts of atoms separated by specific bond distances as key determinants of activity.

Table 2: Key Physicochemical Descriptors and Their General Influence on Biological Activity

| Descriptor | Type | General Influence on Pharmacological Properties |

|---|---|---|

| logP / clogP | Lipophilicity | Affects solubility, membrane permeability, and binding to hydrophobic targets. Often shows a parabolic relationship with activity. nih.gov |

| Hammett Constant (σ) | Electronic | Quantifies the electron-donating or -withdrawing effect of a substituent, influencing target interactions and pKa. |

| Molar Refractivity (MR) | Steric/Electronic | Relates to the volume of a molecule and its polarizability; often models dispersion forces in ligand-receptor binding. |

| Topological Indices | Structural | Describe molecular size, shape, and branching. Can be correlated with how a molecule fits into a binding site. |

| Polar Surface Area (TPSA) | Structural | Correlates with hydrogen bonding potential and is often used to predict cell permeability and oral bioavailability. |

While a specific QSAR model for 5-(4-Chlorobenzyl)furan-2-carboxylic acid is not available, analysis of related furan and benzofuran structures shows that a combination of these descriptors is typically required to build a predictive model for biological activity. nih.govresearchgate.net

Future Perspectives and Translational Research Opportunities

Advanced Lead Optimization Strategies for 5-(4-Chlorobenzyl)furan-2-carboxylic Acid Derivatives

Lead optimization is a critical phase in drug discovery aimed at enhancing a compound's potency, selectivity, and pharmacokinetic profile. For derivatives of 5-(4-chlorobenzyl)furan-2-carboxylic acid, several advanced strategies can be envisioned to refine their therapeutic properties.

Structure-Activity Relationship (SAR) Guided Modifications: A systematic exploration of the SAR is fundamental. This involves discrete modifications at three key positions: the 4-chlorophenyl ring, the furan (B31954) core, and the carboxylic acid group.

Chlorobenzyl Moiety: The 4-chloro substituent on the benzyl (B1604629) ring is a key feature. Optimization strategies would involve synthesizing analogues with alternative halogens (F, Br, I) or moving the substituent to the 2- or 3-position to probe the binding pocket for specific steric and electronic interactions. Introducing other functional groups, such as methyl, methoxy, or trifluoromethyl, could further modulate lipophilicity and metabolic stability.

Furan Scaffold: While the furan ring is a core component, its properties can be fine-tuned. For instance, replacing the furan with other five-membered heterocycles like thiophene or pyrrole could alter the compound's electronic distribution and hydrogen bonding capacity, potentially improving target engagement or pharmacokinetic properties.

Carboxylic Acid Group: The carboxylic acid moiety is often crucial for target interaction but can lead to poor cell permeability and rapid metabolism. prismbiolab.com Bioisosteric replacement is a powerful strategy to address these liabilities. drughunter.comcambridgemedchemconsulting.com Replacing the carboxylic acid with known bioisosteres such as tetrazole, N-acylsulfonamide, or hydroxamic acid can maintain the necessary acidic proton for target binding while improving drug-like properties like oral bioavailability. nih.govhyphadiscovery.com Neutral bioisosteres might also be explored to enhance distribution to the central nervous system by relying on alternative interactions like hydrogen bonding or cation-π interactions within the target's active site. hyphadiscovery.com

Pharmacokinetic Profile Enhancement: Computational and experimental approaches can guide the modification of the lead compound to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Strategies include introducing polar functional groups to tune solubility or incorporating metabolically robust moieties to increase half-life. For example, replacing a metabolically labile hydrogen with fluorine can block oxidative metabolism. cambridgemedchemconsulting.com

Exploration of Novel Therapeutic Applications Beyond Current Scope

The furan-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities. researchgate.netnih.gov This suggests that derivatives of 5-(4-chlorobenzyl)furan-2-carboxylic acid could be repurposed or developed for new therapeutic indications.

Oncology: Research on related 5-(4-chlorophenyl)furan derivatives has shown potent inhibitory activity against tubulin polymerization, a validated anticancer mechanism. nih.gov Further investigation could optimize this activity, potentially leading to a new class of mitotic inhibitors. Moreover, derivatives of the related benzofuran-2-carboxylic acid have been identified as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a negative regulator of T-cell activation. nih.gov Targeting LYP presents an opportunity for cancer immunotherapy by enhancing the body's own anti-tumor immune response. nih.gov

Infectious Diseases: Phenyl-furan-2-carboxylic acids have emerged as a novel class of potential antitubercular agents that function by inhibiting salicylate (B1505791) synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis. mdpi.com Given the structural similarity, 5-(4-chlorobenzyl)furan-2-carboxylic acid derivatives could be explored as inhibitors of this pathway. Additionally, various 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus, suggesting a broader potential for developing new anti-infective agents from this scaffold. mdpi.com

Metabolic Disorders: Phenotypic screening has identified furan-2-carboxylic acid derivatives as potent inhibitors of gluconeogenesis, a key pathway in the development of hyperglycemia in type 2 diabetes mellitus (T2DM). researchgate.netnih.gov One such derivative demonstrated the ability to significantly reduce blood glucose levels in animal models, making this a promising avenue for the development of novel anti-diabetic drugs. bioworld.com

Neurodegenerative Diseases: Oxidative stress and excitotoxicity are implicated in the pathology of various neurodegenerative disorders. A study on benzofuran-2-carboxamide derivatives revealed that certain compounds offered significant neuroprotection against NMDA-induced excitotoxicity and possessed free radical scavenging properties. nih.gov The structure-activity relationship data from this study, which highlights the importance of specific substitutions on the phenyl ring, could guide the design of 5-(4-chlorobenzyl)furan-2-carboxylic acid derivatives with neuroprotective potential. researchgate.net

Development as Chemical Probes for Biological Systems and Methodological Tools

Beyond direct therapeutic applications, 5-(4-chlorobenzyl)furan-2-carboxylic acid and its derivatives can be developed into valuable chemical probes to investigate biological systems. Such tools are indispensable for target identification, validation, and understanding the mechanism of action.

Fluorescent Probes for Bioimaging: The furan scaffold can be chemically modified to incorporate fluorescent reporters. nih.gov By conjugating a fluorophore to a non-essential position of the molecule, researchers can create probes to visualize the compound's distribution in living cells or tissues. nih.gov These fluorescently labeled molecules allow for real-time tracking via fluorescence microscopy, providing insights into cellular uptake, subcellular localization, and engagement with biological targets. The choice of fluorophore can be tailored for specific applications, including those requiring near-infrared (NIR) emission for deep-tissue imaging. researchgate.net

Affinity-Based Probes for Target Identification: To definitively identify the cellular targets of these compounds, affinity-based probes can be synthesized. This typically involves incorporating a photo-reactive group (e.g., an azide or diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry) into the derivative's structure. Upon binding to its target protein, the probe can be covalently cross-linked by UV irradiation. The tagged protein can then be isolated using the reporter tag and identified via mass spectrometry. This powerful technique provides direct evidence of the drug-target interaction and can uncover novel mechanisms of action.

Methodological Tools in Organic Synthesis: The furan-2-carboxylic acid core is a versatile building block in synthetic chemistry. It can undergo various transformations, allowing for the construction of complex molecular architectures. nih.govnih.gov Developing robust synthetic routes to C3-substituted benzofuran-2-carboxamide derivatives, for example, expands the toolkit available to medicinal chemists for creating diverse compound libraries for screening. chemrxiv.org

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(4-Chlorobenzyl)furan-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a substituted benzyl group to the furan-2-carboxylic acid backbone. A general approach includes:

- Step 1 : Reacting 4-chlorobenzyl halide (e.g., bromide or chloride) with furan-2-carboxylic acid derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution .

- Step 2 : Purification via recrystallization or column chromatography to isolate the product. For analogs like 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid, yields are optimized using controlled temperatures (60–80°C) and inert atmospheres .

- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) and mass spectrometry (expected molecular ion at m/z 256.28 for C₁₂H₉ClO₃) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are common for furan derivatives .

- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry (e.g., C₁₂H₉ClO₃) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Toxicity Data : Limited acute toxicity data are available for related compounds. Assume Category 4 hazards (oral, dermal, inhalation) as per analogs like 4-formylfuran-2-carboxylic acid .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd/C, CuI) for coupling reactions, as used in synthesizing 6-(4-chlorophenyl)oxazolo-pyridine derivatives .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

- Temperature Control : Gradual heating (e.g., 60°C → 80°C) prevents decomposition of heat-sensitive intermediates .

- Purification : Use preparative HPLC or fractional crystallization with ethanol/water mixtures to remove chlorinated byproducts .

Advanced: What computational methods predict its reactivity or interaction with biological targets?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution at the furan ring using Gaussian09 with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidation or reduction .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 (target for anti-inflammatory activity). For analogs, docking scores correlate with experimental IC₅₀ values .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .

Advanced: How to resolve contradictions in spectroscopic or bioactivity data?

Methodological Answer:

- Impurity Analysis : Use LC-MS to detect halogenated byproducts (e.g., dichloro derivatives) that may skew NMR or bioassay results .

- Dose-Response Curves : For inconsistent bioactivity (e.g., antimicrobial assays), test concentrations from 1–100 µM in triplicate. Use positive controls like ciprofloxacin to validate assay conditions .

- Isotopic Labeling : Synthesize -labeled analogs to confirm signal assignments in crowded NMR spectra .

Advanced: What are its potential biological targets and mechanisms of action?

Methodological Answer:

- Enzyme Inhibition : Test against serine proteases or kinases using fluorogenic substrates. For example, furan-carboxylic acid derivatives inhibit trypsin-like proteases with IC₅₀ values < 10 µM .

- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or opioid receptors) can identify interactions. Structural analogs show affinity for GPCRs via hydrophobic interactions with transmembrane domains .

- Anti-Inflammatory Activity : Measure COX-2 suppression in RAW264.7 cells using ELISA for PGE₂. Dose-dependent inhibition (20–80% at 50 µM) is typical for chlorinated furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.